molecular formula C9H8ClNO3S B13169785 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride

Cat. No.: B13169785
M. Wt: 245.68 g/mol
InChI Key: HHAKFAFZEPPAOQ-UHFFFAOYSA-N
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Description

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S It is a derivative of isoindole, a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents. One common method includes the formylation of 2,3-dihydro-1H-isoindole followed by sulfonylation. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-formyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is unique due to its combination of a formyl group and a sulfonyl chloride group on the isoindole ring.

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

2-formyl-1,3-dihydroisoindole-5-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)9-2-1-7-4-11(6-12)5-8(7)3-9/h1-3,6H,4-5H2

InChI Key

HHAKFAFZEPPAOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C=O)C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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